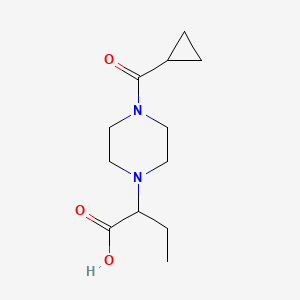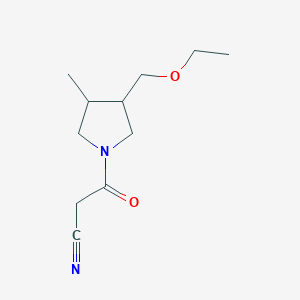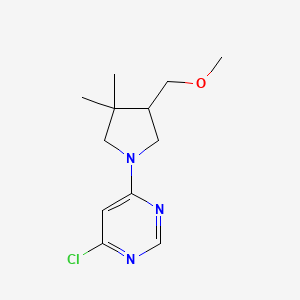
Acide 2-(4-(cyclopropanecarbonyl)pipérazin-1-yl)butanoïque
Vue d'ensemble
Description
Applications De Recherche Scientifique
Recherche sur le cancer
Ce composé a été identifié dans des brevets liés au traitement du cancer, en particulier dans des polymorphes utilisés dans des formulations thérapeutiques . Sa similitude structurelle avec des agents thérapeutiques connus suggère qu'il pourrait être impliqué dans l'inhibition de la prolifération des cellules cancéreuses ou dans l'amélioration des traitements anticancéreux existants.
Impuretés pharmaceutiques
Sigma-Aldrich répertorie divers analogues de l'aripiprazole, un médicament principalement utilisé pour traiter la schizophrénie et le trouble bipolaire, ce qui indique que ce composé pourrait servir de matériau de référence pour identifier les impuretés dans les produits pharmaceutiques .
Mécanisme D'action
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acidno-piperidine-2-carboxylic acid acts as an inhibitor of enzymes, as an activator of receptors, and as a substrate for drug metabolism. It has been shown to inhibit the activity of enzymes involved in drug metabolism, including cytochrome P450 enzymes, and to activate the activity of receptors involved in drug metabolism, such as the serotonin and dopamine receptors. It has also been shown to act as a substrate for drug metabolism, allowing drugs to be metabolized more efficiently.
Biochemical and Physiological Effects
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acidno-piperidine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, including cytochrome P450 enzymes, and to activate the activity of receptors involved in drug metabolism, such as the serotonin and dopamine receptors. It has also been shown to act as a substrate for drug metabolism, allowing drugs to be metabolized more efficiently. In addition, it has been shown to have anti-inflammatory and anti-cancer activities, as well as to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acidno-piperidine-2-carboxylic acid has a number of advantages and limitations for use in laboratory experiments. It is a relatively stable compound, with a long shelf-life. It is also relatively inexpensive and easy to obtain. However, it is not soluble in water and must be dissolved in organic solvents. Additionally, it is not very soluble in some organic solvents, making it difficult to work with in some experiments.
Orientations Futures
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acidno-piperidine-2-carboxylic acid has a wide range of potential applications in scientific research. In the future, it could be used to study the structure and function of enzymes, to identify and characterize novel drug targets, and to study the mechanism of action of drugs. It could also be used to study the pharmacology of drugs, to develop new drugs and therapies, and to study the mechanism of action of drugs. Additionally, it could be used to study the effects of environmental pollutants on drug metabolism, and to study the effects of drugs on the environment. Finally, it could be used to develop new therapeutic agents, such as inhibitors of enzymes involved in drug metabolism, activators of receptors involved in drug metabolism, and substrates for drug metabolism.
Propriétés
IUPAC Name |
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-2-10(12(16)17)13-5-7-14(8-6-13)11(15)9-3-4-9/h9-10H,2-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHWZZGAEJJMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid](/img/structure/B1480052.png)
